molecular formula C4H6O B1359925 Methyl propargyl ether CAS No. 627-41-8

Methyl propargyl ether

Cat. No.: B1359925
CAS No.: 627-41-8
M. Wt: 70.09 g/mol
InChI Key: YACFFSVYSPMSGS-UHFFFAOYSA-N
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Description

Methyl propargyl ether is systematically known by its IUPAC name, 3-methoxy-1-propyne. It is also commonly referred to by several other synonyms, including methyl 2-propynyl ether and (methoxymethyl)acetylene. Its identity is unambiguously defined by its CAS Registry Number, 627-41-8. The molecular formula of the compound is C₄H₆O, and its linear formula is HC≡CCH₂OCH₃ sigmaaldrich.com.

This compound is a yellow liquid at room temperature acs.org. It is characterized by a boiling point of 61-62 °C and a density of approximately 0.83 g/mL at 25 °C sigmaaldrich.com. The compound is soluble in solvents like methanol (B129727) acs.org. Its reactivity is primarily dictated by the terminal alkyne group, which serves as a site for numerous chemical reactions chemimpex.com.

PropertyValue
Molecular FormulaC₄H₆O chemicalbook.com
Molecular Weight70.09 g/mol chemicalbook.com
Boiling Point61-62 °C sigmaaldrich.com
Density0.83 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.396 sigmaaldrich.com
Flash Point-18 °C (-0.4 °F) sigmaaldrich.com
AppearanceYellow liquid acs.org
Table 1: Physical and Chemical Properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyprop-1-yne
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InChI

InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3
Source PubChem
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InChI Key

YACFFSVYSPMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID70211762
Record name 3-Methoxypropyne
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Molecular Weight

70.09 g/mol
Source PubChem
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl propargyl ether
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CAS No.

627-41-8
Record name Methyl propargyl ether
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Record name 3-Methoxypropyne
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Record name 3-Methoxypropyne
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Record name 3-methoxypropyne
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Synthetic Methodologies for Methyl Propargyl Ether and Its Derivatives

Classical Synthesis Routes to Methyl Propargyl Ether

The traditional syntheses of this compound primarily rely on the principles of nucleophilic substitution, where an alkoxide derived from propargyl alcohol attacks a methylating agent. These methods, while robust, often necessitate the use of strong bases and reactive electrophiles.

The etherification of propargyl alcohols is a fundamental method for preparing propargyl ethers. A prominent example of this is the Williamson ether synthesis, a versatile and widely used method for forming ethers. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, propargyl alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the sodium propargoxide intermediate. This alkoxide then reacts with a methylating agent. The success of the Williamson ether synthesis is highest when using primary alkyl halides, like methyl halides, as they are most susceptible to the SN2 mechanism. masterorganicchemistry.com Propargylation of a hydroxyl group is commonly achieved by reacting the corresponding alkoxide with propargyl bromide under basic conditions. nih.gov

A specific application of the Williamson ether synthesis for preparing this compound involves the reaction of propargyl alcohol with methyl iodide. chemicalbook.com In this procedure, the hydroxyl group of propargyl alcohol is deprotonated by a base to enhance its nucleophilicity, followed by the introduction of methyl iodide. The iodide ion is an excellent leaving group, facilitating the SN2 displacement by the propargoxide anion to yield this compound. For substrates that may react slower, using the pre-formed this compound complex can improve yields in related reactions. nih.gov

Another classical and effective method for the methylation of propargyl alcohol utilizes dimethyl sulfate (B86663) as the methylating agent. chemicalbook.com This method is often preferred due to the high reactivity of dimethyl sulfate. The synthesis is typically carried out in a two-stage reaction. First, propargyl alcohol is treated with a base, such as sodium hydroxide, in an aqueous solution to generate the corresponding alkoxide. Subsequently, dimethyl sulfate is added to the reaction mixture, which is then heated to between 50-60°C. This process has been reported to produce this compound with a yield of approximately 80%. chemicalbook.com This method is also noted for its cost-effectiveness and higher atom economy.

Modern and Advanced Synthetic Strategies for Propargyl Ethers

In recent years, a focus on developing more efficient, environmentally benign, and catalyst-free synthetic methods has led to innovative strategies for the synthesis of propargyl ethers. These modern approaches often leverage technologies like microwave irradiation to accelerate reaction times and improve yields.

Moving away from metal-based or strong acid/base catalysts simplifies reaction procedures, reduces waste, and often leads to cleaner products. Research has increasingly focused on catalyst-free conditions, particularly for the synthesis of propargyl ethers.

A significant advancement in the synthesis of propargyl ethers is the use of microwave irradiation to facilitate the reaction between propargylic carbonates and alcohols without the need for a catalyst. curie.frinstitut-curie.orgresearchgate.net This method provides a straightforward and efficient route to a variety of propargylic ethers. curie.frinstitut-curie.orgresearchgate.net

The reaction involves heating a mixture of a propargyl carbonate and an alcohol, such as methanol (B129727), under microwave irradiation. This technique has been shown to be effective for producing the desired ether products. curie.frinstitut-curie.orgresearchgate.net Microwave-assisted organic synthesis is recognized as a green chemical approach that can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. univpancasila.ac.id The application of microwaves in the formation of ethers and other heterocyclic compounds has demonstrated increased yields, reduced reaction times, and enhanced selectivity. researchgate.netmdpi.com This catalyst-free, microwave-assisted approach represents a significant step towards more sustainable and efficient chemical synthesis. curie.frinstitut-curie.orgresearchgate.net

Metal-Catalyzed Synthesis

The synthesis of propargylic ethers through gold-catalyzed reactions represents a significant advancement in organic chemistry, offering a mild and efficient alternative to traditional methods that often require harsh conditions or stoichiometric amounts of metal reagents. jst.go.jp Research has demonstrated that cationic gold catalysts, particularly those with bulky ligands, are highly effective in mediating the reaction between terminal alkynes and acetals. jst.go.jpresearchgate.net

A key finding in this area is the efficacy of thermally stable cationic gold catalysts such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) 3-1H-benzo[d] jst.go.jpmdpi.compsu.edutriazolyl gold trifluoromethanesulfonate (B1224126) (IPrAu(BTZ-H)OTf). jst.go.jp The bulky ligands on these catalysts are thought to suppress product decomposition. researchgate.net The choice of solvent also plays a crucial role, with ether solvents like tetrahydrofuran (B95107) (THF), cyclopentyl methyl ether (CPME), and 1,4-dioxane (B91453) proving to be effective for the reaction. jst.go.jp

The reaction mechanism is believed to initiate with the formation of a gold acetylide from the terminal alkyne. jst.go.jp This gold acetylide then adds to an oxonium ion, which is generated from the acetal, to form the propargylic ether. jst.go.jp This methodology has been shown to be applicable to a broad range of terminal alkynes and acetals, highlighting its versatility in synthesizing a diverse array of propargylic ethers. jst.go.jp

Detailed studies have explored the optimization of these reaction conditions. For instance, using π-philic catalysts like AuCl, AuCl₃, CuI, and PtCl₂ in toluene (B28343) did not yield the desired propargylic ether, even with heating. jst.go.jpresearchgate.net However, a cationic gold catalyst generated in situ from AuPPh₃Cl and AgOTf provided the product in a modest yield. jst.go.jpresearchgate.net The use of bulky gold catalysts, such as RuPhosAuCl and IPrAuCl, was found to be highly efficient, affording the propargylic ether in good yields. researchgate.net

Table 1: Optimization of Gold-Catalyzed Propargylic Ether Synthesis jst.go.jpresearchgate.net

EntryCatalystSolventYield (%)
1AuClToluene0
2AuCl₃Toluene0
3CuIToluene0
4PtCl₂Toluene0
5AuPPh₃Cl/AgOTfTolueneModest
6RuPhosAuClTolueneGood
7IPrAuClTolueneGood

This gold-catalyzed protocol is expected to be widely adopted for the synthesis of various propargylic ethers due to its mild conditions and broad substrate scope. jst.go.jp

Palladium catalysis offers a powerful tool for the stereoselective synthesis of propargylic alcohol derivatives, particularly through allenylation reactions. A notable example is the palladium-catalyzed reaction of homoallyl alcohols with propargylic carbonates. researchgate.netrsc.org This reaction proceeds via a cascade of oxidative addition, decarboxylation, and retro-allylation to produce tri- and tetra-substituted allyl allenes. rsc.org The process is efficient for a wide range of substrates and utilizes readily available starting materials. rsc.orgxxmu.edu.cn

Another significant palladium-mediated method is the Marshall allenylation, which allows for the stereoselective synthesis of homopropargylic alcohols. mdpi.com For instance, the reaction of an aldehyde with a (S)-propargylic mesylate in the presence of a palladium catalyst can yield the corresponding propargyl alcohol with good diastereoselectivity. mdpi.com

The palladium-catalyzed coupling of propargylic alcohol derivatives with various nucleophiles is a well-established strategy for constructing functionalized allenes. xxmu.edu.cn These reactions have been extensively studied and have led to the synthesis of a variety of allene (B1206475) types, including aryl allenes, allenenes, and alkyl allenes. xxmu.edu.cn

Recent advancements include the palladium-catalyzed bicyclization of alkynyl aryl iodides with allenyl malonates, which affords bicyclic compounds with high regio- and stereoselectivity. scispace.com This cascade process involves intramolecular carbopalladation of the allene. scispace.com

Table 2: Examples of Palladium-Catalyzed Allenylation Reactions

Reaction TypeSubstratesCatalyst SystemProductReference
Allylic AllenylationHomoallyl alcohol, Propargylic carbonatePd(0)/XPhosAllyl allene researchgate.netrsc.org
Marshall AllenylationAldehyde, (S)-propargylic mesylatePalladium catalystHomopropargylic alcohol mdpi.com
BicyclizationAlkynyl aryl iodide, Allenyl malonatePalladium catalystBicyclic compound scispace.com

These palladium-catalyzed methods provide versatile and stereoselective routes to a variety of propargylic alcohol derivatives and related allene structures.

Copper-catalyzed asymmetric propargylation has emerged as a highly effective method for the synthesis of chiral homopropargylic alcohols, which are valuable intermediates in organic synthesis. psu.edunih.gov This methodology often demonstrates broad functional group tolerance and provides high enantioselectivities for a range of aldehydes, including aliphatic, vinyl, and aryl aldehydes. nih.govacs.org

A key development in this area is the use of a propargyl borolane reagent in conjunction with a copper catalyst. nih.govacs.org The proposed catalytic cycle involves a copper-alkoxide mediated B/Cu exchange with the propargyl borolane to generate an allenyl-copper intermediate. psu.eduacs.org This intermediate then reacts with an aldehyde to produce the homopropargylic alcohol, regenerating the copper-alkoxide species to continue the catalytic cycle. psu.eduacs.org The use of phosphine (B1218219) ligands, such as the air-stable BIBOP ligands, has been shown to dramatically improve the site selectivity for the homopropargylic alcohol and achieve high enantioselectivity. psu.edursc.org

The reaction has been successfully applied to the asymmetric propargylation of various aldehydes, yielding the corresponding TMS-protected homopropargylic alcohols. nih.gov These products can be readily converted to other useful chiral building blocks, such as dihydropyranones. nih.govacs.org

Furthermore, the scope of copper-catalyzed asymmetric propargylation has been extended to include imines, providing access to chiral homopropargyl amines. rsc.org A newly developed phosphoramidite (B1245037) ligand has enabled the enantioselective propargylation of acyclic imines, achieving excellent yields and high enantiomeric ratios. rsc.org The introduction of an ortho-substituent and high electron deficiency in the imines were found to be crucial for achieving high enantioselectivity. rsc.org The development of copper-catalyzed propargylation of oxime esters has also been explored, showing promise with high enantioselectivity, although yields are currently low. caltech.edu

Table 3: Key Features of Copper-Catalyzed Asymmetric Propargylation

FeatureDescriptionReference(s)
Reagents Propargyl borolane, Aldehydes/Imines nih.govacs.orgrsc.org
Catalyst System Copper(I) or Copper(II) precatalyst with a chiral phosphine or phosphoramidite ligand psu.edursc.orgrsc.org
Key Intermediate Allenyl-copper species psu.eduacs.org
Products Chiral homopropargylic alcohols or amines nih.govrsc.org
Advantages High enantioselectivity, broad substrate scope, operational simplicity nih.govacs.org

Synthesis of Functionalized Propargyl Ether Derivatives

The synthesis of terminal gem-difluoropropargyl ethers has been achieved through methods involving organometallic complexes. nih.gov One notable approach utilizes a gem-difluoropropargyl bromide dicobalt complex. nih.govresearchgate.net This complex reacts selectively with aliphatic alcohols in the presence of silver triflate and a base like triethylamine (B128534) in toluene to form propargyl ether complexes. nih.gov A significant advantage of this method is its high chemoselectivity, as the reaction proceeds effectively even when the alcohol substrate contains other nucleophilic functional groups. nih.govresearchgate.net

Following the formation of the dicobalt complex, decomplexation is required to yield the free propargyl ether. This is typically accomplished using reagents such as cerium ammonium (B1175870) nitrate (B79036) (CAN) or N,N,N'-trimethylethylenediamine. nih.gov If a silyl (B83357) protecting group is present on the alkyne, a final desilylation step using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is performed to afford the terminal gem-difluoropropargyl ether. nih.gov

Another synthetic route involves the reaction of gem-difluoropropargyl-bromide-dicobalt complexes with enolizable ketones and aldehydes. researchgate.net In the presence of silver triflate (AgNTf₂) and a hindered base like diisopropylethylamine (iPr₂NEt) or 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), this reaction leads to the formation of gem-difluoropropargyl vinyl ether-dicobalt complexes. researchgate.net These complexes serve as valuable precursors for the synthesis of other fluorinated compounds such as difluorodienones and difluoroallenes. researchgate.netacs.org

Table 4: Synthesis of Terminal Gem-Difluoropropargyl Ethers

Starting MaterialReagentsIntermediateProductReference(s)
gem-Difluoropropargyl bromide dicobalt complex, Aliphatic alcohol1. Silver triflate, Triethylamine2. Cerium ammonium nitrate or N,N,N'-trimethylethylenediamine3. TBAF (if silyl-protected)Propargyl ether dicobalt complexTerminal gem-difluoropropargyl ether nih.govresearchgate.net
gem-Difluoropropargyl bromide dicobalt complex, Ketone/AldehydeSilver triflate, iPr₂NEt or DTBMPgem-Difluoropropargyl vinyl ether-dicobalt complexgem-Difluoropropargyl vinyl ether researchgate.netacs.org

Propargyl epoxides are highly functionalized building blocks in organic synthesis due to the presence of both an epoxide ring and a propargyl group. mdpi.com A straightforward and efficient method for their preparation involves the propargylation of α-haloketones with organozinc reagents. mdpi.comrsc.orgrsc.org This approach is advantageous due to the availability, selectivity, operational simplicity, and low toxicity of organozinc reagents. mdpi.com The reaction of an α-bromoketone with a propargylic organozinc reagent yields the corresponding substituted propargyl epoxide. mdpi.com

Another synthetic strategy is the epoxidation of conjugated cis-enynes. organic-chemistry.org Using a glucose-derived ketone as a catalyst and Oxone as the oxidant, cis-propargyl epoxides can be formed with high enantioselectivity. organic-chemistry.org The stereochemical outcome is believed to be influenced by the interaction between the alkyne substrate and the oxazolidinone moiety of the catalyst. organic-chemistry.org

Furthermore, copper-catalyzed silylation reactions of propargyl epoxides have been developed to selectively synthesize multifunctionalized 2,3-allenols and stereodefined alkenes. rsc.org By tuning the bases and solvents, the reaction can be directed towards either the allenol or the alkene product. rsc.org

The versatile reactivity of propargyl epoxides has been demonstrated in their use in biocatalytic transformations. For example, halohydrin dehalogenases (HHDHs) have been employed for the kinetic resolution of racemic propargyl epoxides, yielding enantiomerically pure azido (B1232118) alcohols and epoxides. irb.hrresearchgate.net

Table 5: Synthetic Methods for Propargyl Epoxides

MethodSubstratesReagents/CatalystProductReference(s)
Propargylation of α-haloketonesα-Bromoketone, Propargylic organozinc reagent-Substituted propargyl epoxide mdpi.comrsc.orgrsc.org
Epoxidation of conjugated cis-enynescis-EnyneGlucose-derived ketone, Oxonecis-Propargyl epoxide organic-chemistry.org
Methyl O-Propargyl-D-glucosides

The synthesis of functional polysaccharides often involves the modification of model carbohydrate compounds. Methyl 4,6-O-benzylidene-2,3-di-O-propargyl-alpha-D-glucoside is a key intermediate in this field. nih.gov This versatile starting material has been successfully prepared and its structure rigorously confirmed, including through X-ray structural analysis. nih.gov Its utility is demonstrated by its conversion into a variety of novel derivatives, such as diols, a diester, a diacid, and a dialdehyde. nih.govresearchgate.net

Key reactions involving this propargylated glucoside include:

Mannich reaction : This leads to the formation of a (bis)amine derivative in excellent yields. nih.gov

Click Reaction : The reaction between the glucoside and benzyl (B1604629) azide (B81097) results in a (bis)triazole as the primary product. nih.govresearchgate.net

Furthermore, deprotection of the benzylidene group furnishes a (bis)propargyl ether. This derivative can then undergo similar transformations, such as conversion to the corresponding (bis)acetylenes or reaction with benzyl azide to form a (bis)triazole. nih.gov These model studies are crucial for developing methodologies applicable to the synthesis of alkynyl-based functional polysaccharides like propargyl potato starch. nih.govdntb.gov.ua

Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers

The synthesis of complex heterocyclic systems containing both thiazolo[3,2-a]pyrimidine and 1,2,3-triazole fragments is an area of significant interest due to the potential biological activities of these molecules. sciforum.netsciforum.net A primary synthetic route to these derivatives involves a [3+2]-cycloaddition, commonly known as a "click reaction". sciforum.netmdpi.com

In a specific example, the synthesis of ethyl (Z)-5-(4-bromophenyl)-2-(4-((1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was achieved. sciforum.netmdpi.com The final step of this synthesis is the click reaction between a propargyl derivative on the thiazolo[3,2-a]pyrimidine platform and 4-(azidomethyl)benzonitrile, which proceeds in a high yield of 83%. mdpi.com

The synthesis pathway generally starts with a three-component Biginelli condensation to form a 1,2,3,4-tetrahydropyrimidine-2-thione precursor. researchgate.net This is followed by reactions to build the thiazolo[3,2-a]pyrimidine core, which is then functionalized with a propargyl ether group before the final cycloaddition step. researchgate.net The structures of the resulting complex molecules are confirmed through various physicochemical methods, including ¹H and ¹³C NMR spectroscopy, ESI-MS spectrometry, and X-ray diffraction analysis. sciforum.netmdpi.com

Efficiency and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methods for propargyl ethers and their derivatives. The goal is to create more sustainable, efficient, and atom-economical processes. researchgate.net

Key areas of advancement include:

Catalysis : The use of transition metal catalysts is pivotal. Gold-catalyzed reactions, for instance, have been effectively used for the synthesis of propargylic ethers from terminal alkynes and acetals. jst.go.jp Thermally stable cationic gold catalysts with bulky ligands have shown particular promise. jst.go.jp Other metals like iron, copper, and palladium are also used to catalyze various bond-forming reactions in the synthesis of propargyl derivatives. nih.govorganic-chemistry.org Inexpensive indium(III) chloride (InCl₃) has been shown to be a practical catalyst for the transformation of propargyl acetates into a range of nucleophilic substitution products with high yields and chemoselectivity. organic-chemistry.org

Solvent Choice : Significant solvent effects have been observed in these syntheses. Ethereal solvents like tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and 1,4-dioxane have been found to be effective for gold-catalyzed propargylic ether synthesis. jst.go.jp The development of reactions that can be performed in aqueous media or under solvent-free conditions represents a significant green advancement. researchgate.netnih.gov

Oxidants : The choice of oxidizing agent is crucial for sustainability. A notable green alternative is the use of Oxone as a terminal oxidant in conjunction with an iodosobenzene (B1197198) (IBS) catalyst system for the oxidation of alcohols. rsc.org This transition-metal-free method can operate at lower temperatures (30 °C) and avoids hazardous reagents, addressing the demand for greener oxidative transformations. rsc.org

Atom Economy : Multicomponent reactions (MCRs) are inherently more atom-economical and are being explored for the synthesis of complex molecules. researchgate.net An A³-coupling-type reaction has been reported for the synthesis of propargyl ethyl ethers. researchgate.net Similarly, strategies that functionalize C-H bonds directly, such as the iridium-catalyzed enantioselective propargylic C(sp³)–H allylation of alkynes, offer a direct and efficient route to valuable products from simple starting materials, minimizing waste. nih.gov

These approaches collectively contribute to making the synthesis of this compound and its derivatives more streamlined, safer, and environmentally benign. rsc.org

Advanced Chemical Reactivity and Reaction Mechanisms of Methyl Propargyl Ether

Organic Synthesis

Methyl propargyl ether is a key building block in organic synthesis, serving as a precursor for a wide range of more complex molecules. smolecule.comcymitquimica.comontosight.ai Its ability to undergo various transformations allows for its incorporation into pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comontosight.ai The alkyne handle is particularly useful for introducing functionality through click chemistry reactions. jst.go.jp

Polymer Chemistry

In polymer chemistry, this compound and its derivatives are used as monomers for the synthesis of functional polymers. chemimpex.comosti.gov The propargyl group can be introduced into polymer backbones to create materials that can be further modified, for example, through post-polymerization cross-linking to enhance thermal and mechanical properties. rsc.orgrsc.org For instance, propargyl ether-functionalized poly(m-phenylene) has been shown to form a cross-linked network upon heating, resulting in a polymer with high thermal stability and a high glass transition temperature. rsc.orgrsc.org Additionally, polymers derived from the copolymerization of ethylene (B1197577) oxide and glycidyl (B131873) propargyl ether have been investigated for their thermoresponsive properties. acs.org

Materials Science

The ability to form stable, cross-linked networks makes propargyl ether-containing polymers, derived from monomers like this compound, valuable in materials science. rsc.orgrsc.org These materials can exhibit desirable properties such as high modulus, high thermal stability, and specific dielectric properties, making them potential candidates for applications in microelectronics and as matrix resins for high-performance composites. rsc.orgrsc.org

Spectroscopic and Computational Studies of Methyl Propargyl Ether

Use in Organic Synthesis

Methyl propargyl ether is a versatile building block in organic synthesis. smolecule.comchemimpex.com Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. ontosight.aismolecule.com It is particularly useful in the production of pharmaceuticals, agrochemicals, and fine chemicals. ontosight.aichemimpex.com The alkyne group can be readily modified, for example, through hydration to form ketones or through participation in cycloaddition reactions to construct heterocyclic systems. smolecule.comoup.com It is also used as a reagent in the synthesis of propargyl alcohols and other derivatives. cymitquimica.com

Role as a Fuel Additive

Oxygenated compounds, including ethers, are sometimes considered as additives to fuels to improve combustion and reduce soot formation. The decomposition of such additives can produce radicals like the methyl radical. epa.gov This radical can then promote the formation of propargyl radical (C₃H₃), which is a key intermediate in the formation of benzene (B151609) and, subsequently, soot in combustion processes. epa.gov While propargyl alcohol is noted for its use as a fuel additive, the specific role and efficacy of this compound in this application require further detailed investigation. atamanchemicals.com

Compound List

Applications of Methyl Propargyl Ether in Organic Synthesis and Medicinal Chemistry

Applications in Materials Science

Recent research has focused on the use of propargyl ether monomers for the development of high-performance polymers. These materials often exhibit excellent thermal stability and flame retardancy, making them suitable for applications in electronics and aerospace. udhtu.edu.ua For example, propargyl ether cardanol (B1251761) has been grafted onto poly(vinyl chloride) (PVC) to act as an internal plasticizer. chemicalbook.com

Applications in Medicinal Chemistry

The propargyl group is a key feature in many biologically active molecules. Derivatives of 1,3-benzodioxole (B145889) propargyl ether have been investigated as potential inhibitors of histone deacetylase (HDAC) enzymes, which are a target in cancer therapy. researchgate.net Additionally, triazole derivatives synthesized from propargylated precursors have shown potent antitumor activity. nih.govresearchgate.netjmchemsci.com

Immobilization and Catalytic Applications of Propargyl Ether Derivatives

Immobilization Strategies on Solid Supports

The covalent attachment of catalytically active molecules to insoluble materials, a process known as immobilization, is a key strategy for developing robust and recyclable catalytic systems. cuni.cz This approach simplifies the separation of the catalyst from the reaction products, often achieved through simple filtration, and enhances the catalyst's stability and reusability. cuni.cz Propargyl ether derivatives are particularly amenable to immobilization due to the presence of the propargyl group, which can readily participate in covalent bond-forming reactions.

One of the most effective and widely used methods for immobilizing molecules containing a terminal alkyne, such as a propargyl ether, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cuni.cz This "click chemistry" reaction forms a stable triazole ring, covalently linking the propargyl ether derivative to a solid support that has been functionalized with azide (B81097) groups. cuni.czmdpi.com

Commonly used solid supports for catalyst immobilization include:

Silica (B1680970): Mesoporous silica materials like MCM-41 offer a high surface area and can be functionalized for catalyst attachment. beilstein-journals.org

Polymers: Polymeric materials are frequently used as supports in heterogeneous catalysis. mdpi.com

Nanoparticles: Gold and cobalt/carbon nanoparticles have been utilized as supports for immobilizing catalysts. uni-regensburg.de Graphene oxide has also been employed as a two-dimensional support material. researchgate.net

The choice of support can influence the catalyst's performance by affecting the accessibility of the active sites. rsc.org

Supported Catalytic Systems

Once immobilized, propargyl ether-derived ligands can be used to create supported catalytic systems for a variety of chemical transformations. These heterogenized catalysts aim to combine the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. cuni.cz

Tris(triazolyl)methyl Propargyl Ether Ligands in CuAAC Reactions

A significant application of propargyl ethers is in the synthesis of tris((triazolyl)methyl)amine ligands. orgsyn.org These ligands are highly effective in accelerating the CuAAC reaction itself. orgsyn.orgmdpi.com The synthesis involves the reaction of a precursor like tripropargylamine (B1585275) with an azide. orgsyn.org When a propargyl ether containing an additional functional group is used, this group can act as a "handle" for immobilization. For instance, a propargyl ether derivative of a chiral amine can be attached to a silica support functionalized with an azide group. mdpi.com

The resulting supported tris(triazolyl)methylamine-copper complexes are active catalysts for CuAAC reactions. nih.gov The ligand plays a crucial role in stabilizing the active Cu(I) oxidation state and preventing the deactivation of the catalyst. acs.org

Ligand PrecursorSupport MaterialImmobilization ChemistryCatalytic Application
Propargyl ether derivative of (S)-prolinolAzide-functionalized silicaCuAACAsymmetric Aldol (B89426) Reaction
Propargyl ether derivative of 4-hydroxy-TEMPOGold nanoparticlesCuAACOxidation Reactions
Azabis(oxazoline) with propargyl ether handleThiol-modified gold nanoparticlesThiol-ene reactionNot specified

Table created based on data from diverse sources. mdpi.comuni-regensburg.de

Preservation of Catalytic Activity in Heterogenized Systems

A primary challenge in creating supported catalysts is to maintain the catalytic activity and selectivity observed in the homogeneous phase. mdpi.com The immobilization process can sometimes lead to a decrease in performance. However, well-designed systems can overcome this limitation. For example, an iridium(III) complex immobilized via a propargyl ether linkage was shown to be highly active and recyclable for multiple consecutive runs in E/Z-isomerization and [2+2] cycloaddition reactions. uni-regensburg.de

The reusability of these catalysts is a key advantage. Supported organocatalysts based on proline derivatives attached via a propargyl ether and triazole linkage have been shown to be efficient and reusable for asymmetric aldol reactions. mdpi.com Similarly, gold nanoparticles supported on functionalized organosilica have been tested as recyclable catalysts in A³-coupling reactions. beilstein-journals.org

Use as Solvents in Chemical Processes

While the primary catalytic role of propargyl ethers is as a reactive handle for ligand immobilization, their use as a solvent in chemical processes is less common and depends heavily on the specific reaction. The ether functionality provides some polarity, which can be beneficial for dissolving reactants. jst.go.jp However, the reactivity of the alkyne group, which is an asset for immobilization, can be a significant drawback in a solvent application. rsc.org The alkyne can participate in side reactions, especially in the presence of transition metal catalysts. acs.orgnih.gov

For example, in nickel-catalyzed alkyne cyclotrimerization, this compound acts as a substrate, reacting to form substituted arenes. nih.gov In gold-catalyzed reactions, propargylic ethers can be synthesized from the reaction of terminal alkynes with acetals, highlighting the reactivity of the propargyl group rather than its inertness as a solvent. jst.go.jp Therefore, while propargyl ethers might be used as co-solvents in specific contexts, their general use as inert reaction media is limited by the chemical activity of the alkyne moiety.

Q & A

Q. What are the standard synthetic routes for preparing methyl propargyl ether, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of alcohols using propargyl halides or tosylates. A common method involves treating the alcohol with NaH in DMF, followed by reaction with propargyl bromide . However, due to the explosive nature of propargyl halides, safer alternatives like propargyl tosylates are recommended. Steric and electronic factors of the alcohol substrate significantly affect regioselectivity and yield. For example, benzyl ethers are cleaved more rapidly than methyl ethers under BBr₃-mediated conditions, highlighting the importance of steric considerations in competing reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • ¹H NMR : Propargyl protons resonate as a triplet near δ 2.4–2.6 ppm, while the methyl group attached to oxygen appears as a singlet near δ 3.3–3.5 ppm.
  • IR Spectroscopy : The acetylenic C≡C stretch is observed at ~2120 cm⁻¹.
  • GC-MS : Useful for purity assessment, with fragmentation patterns confirming the propargyl ether backbone.
  • Elemental Analysis : Validates molecular composition, especially for novel derivatives .

Q. How does the propargyl group influence reactivity in base-mediated cleavage reactions?

The propargyl ether’s triple bond introduces electron-withdrawing effects, making it susceptible to cleavage under mild acidic or oxidative conditions. For example, BBr₃ in CH₂Cl₂ selectively cleaves propargyl ethers over methyl ethers when steric environments are comparable. Pd-catalyzed methods (e.g., PdCl₂(PPh₃)₂ in DMF/H₂O) offer chemoselective deprotection under neutral conditions, preserving acid-sensitive functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in modulating cytochrome P450 1B1 activity?

this compound derivatives exhibit dual behavior: they can act as inhibitors or substrates depending on the parent compound. For instance, acetylenic groups in propargyl ethers form covalent adducts with P450 1B1’s heme iron, leading to mechanism-based inhibition. This interaction is critical in chemoprevention studies, where such compounds block metabolic activation of carcinogenic polycyclic aromatic hydrocarbons (PAHs). Competitive binding assays and molecular docking simulations reveal that steric bulk and substituent position dictate binding affinity and inhibition potency .

Q. How does the Saucy-Marbet rearrangement of propargyl vinyl ethers proceed, and what factors control stereochemical outcomes?

Propargyl vinyl ethers undergo [3,3]-sigmatropic rearrangement to form ketoallenes. The reaction is thermally induced or catalyzed by Au or Pt complexes. Stereochemical transfer occurs via a chair-like transition state, where axial chirality in the product mirrors the stereochemistry of the starting ether. Computational studies (DFT) show that electron-donating substituents on the aryl group lower activation barriers, favoring 6-endo cyclization over 5-exo pathways .

Q. What strategies enhance the thermal stability of polybenzoxazines incorporating this compound moieties?

Incorporating propargyl ethers into benzoxazine monomers (e.g., 4-propargyloxyphenyl-1,3-benzoxazine) introduces crosslinking via triple-bond polymerization during thermal curing. Differential scanning calorimetry (DSC) reveals exotherms at ~220–250°C corresponding to ring-opening polymerization and propargyl crosslinking. The resulting polybenzoxazines exhibit glass transition temperatures (Tg) >250°C, with char yields exceeding 60% at 800°C under nitrogen, making them suitable for high-performance composites .

Q. How do gold nanoclusters catalyze the cycloisomerization of aryl propargyl ethers, and what governs product selectivity?

Au₃₈ nanoclusters catalyze the cycloisomerization of phenyl propargyl ether via a 6-endo-dig pathway to yield 2H-chromene. DFT calculations indicate adsorption at the T1 site of the Au cluster lowers the activation barrier (20.50 kcal/mol in dichloroethane). Para-substituents on the aryl group influence selectivity: electron-withdrawing groups favor oxidative dimerization, while electron-donating groups promote cycloisomerization. Cationic Au species further enhance dimer yields by stabilizing transition states .

Q. What methodologies enable the use of this compound in bioorthogonal probe design?

Propargyl ethers serve as click chemistry handles. For example, replacing a methyl ether with a propargyl group in hypothemycin derivatives allows Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized tags. Alkylation of phenolic precursors with propargyl bromide (Cs₂CO₃, DMF) introduces the propargyl moiety without compromising bioactivity. This approach facilitates target identification in kinome profiling studies .

Methodological Considerations Table

TechniqueApplication ExampleKey Reference
DFT Calculations Elucidating Au-catalyzed cycloisomerization pathways of aryl propargyl ethers
DSC/TGA Assessing thermal stability of propargyl-functionalized polybenzoxazines
Competitive Binding Assays Quantifying P450 1B1 inhibition by acetylenic propargyl ether derivatives
Pd-Catalyzed Cleavage Chemoselective deprotection in multistep syntheses

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.